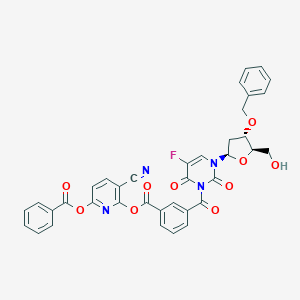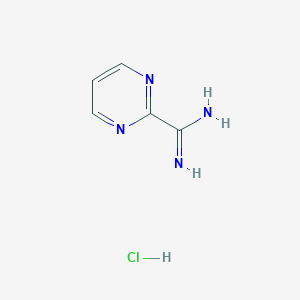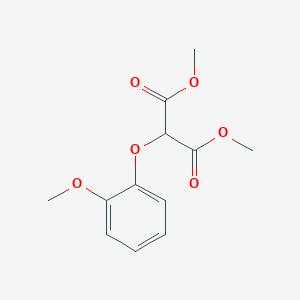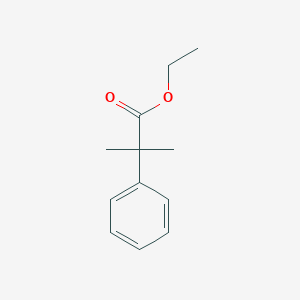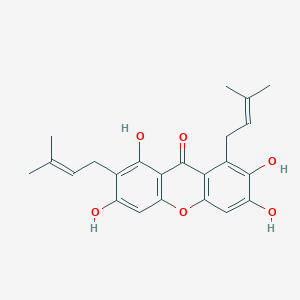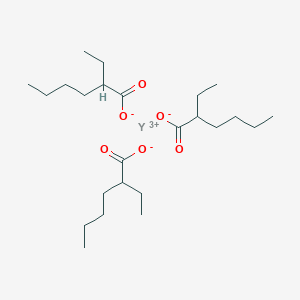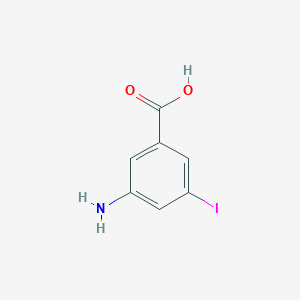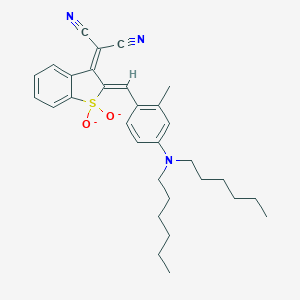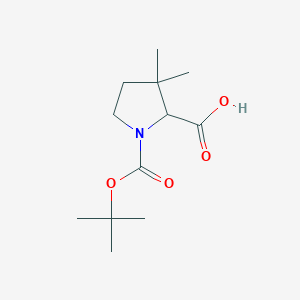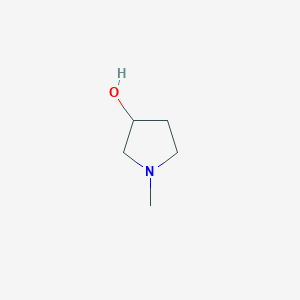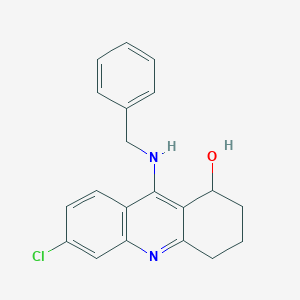
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acridine family of compounds and has been found to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes involved in DNA replication and protein synthesis. It has also been shown to have an effect on the cell cycle, leading to cell death in cancer cells.
Biochemische Und Physiologische Effekte
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anticancer properties, leading to cell death in cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- in lab experiments is its wide range of biological activities. This compound has been found to have antibacterial, antifungal, antiviral, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound is necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-. One area of research could be the development of new derivatives of this compound with enhanced biological activities. Another area of research could be the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, this compound could be further studied for its potential applications in the treatment of neurological disorders and other diseases.
Wissenschaftliche Forschungsanwendungen
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
104628-21-9 |
|---|---|
Produktname |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
Molekularformel |
C20H19ClN2O |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
9-(benzylamino)-6-chloro-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H19ClN2O/c21-14-9-10-15-17(11-14)23-16-7-4-8-18(24)19(16)20(15)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,18,24H,4,7-8,12H2,(H,22,23) |
InChI-Schlüssel |
UFBJNPUZMUQXFV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
Kanonische SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
Synonyme |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




